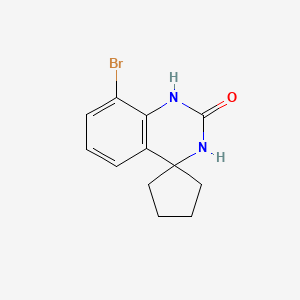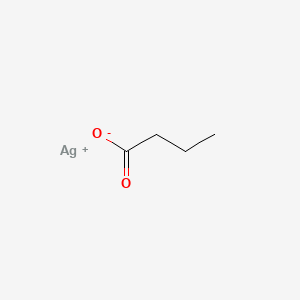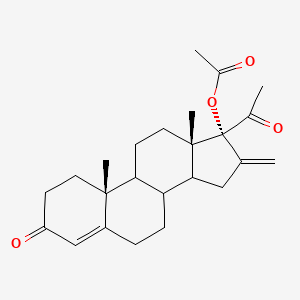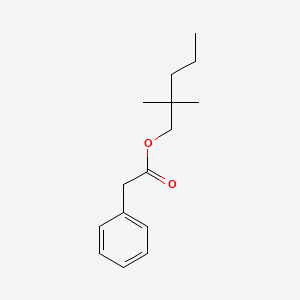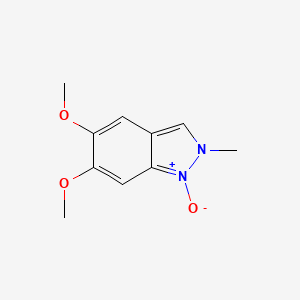![molecular formula C41H39IN2 B13794145 1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide: is a complex organic compound with a unique structure that includes multiple aromatic rings and a pentadienyl chain. This compound is known for its vibrant color and is often used in various scientific applications, particularly in the field of fluorescent dyes and probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide typically involves the condensation of 1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indole with an appropriate aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the indolium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, followed by their condensation and purification. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydro compounds .
Scientific Research Applications
1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide has a wide range of scientific research applications, including:
Fluorescent Probes: The compound is used as a fluorescent dye in various biological and chemical assays due to its strong fluorescence properties.
Cell and Organelle Stains: It is employed in staining techniques to visualize cellular structures under a microscope.
DNA Stains: The compound can be used to stain DNA, allowing for the detection and analysis of genetic material.
pH Indicators: Its color-changing properties make it useful as a pH indicator in various chemical reactions.
Laser Dyes: The compound is used in the production of laser dyes for various optical applications.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe.
Binding to Biomolecules: It can bind to various biomolecules, such as DNA and proteins, allowing for their visualization and analysis.
pH Sensitivity: The compound’s fluorescence properties can change in response to pH variations, making it useful as a pH indicator.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E,3Z)-3-(5-Iodo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-1,3,3-trimethyl-3H-indolium iodide
- 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium iodide
Uniqueness
1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide stands out due to its unique structure, which includes multiple aromatic rings and a pentadienyl chain. This structure contributes to its strong fluorescence properties and makes it highly useful in various scientific applications .
Properties
Molecular Formula |
C41H39IN2 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
(2E)-1,1,3-trimethyl-2-[(2Z,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide |
InChI |
InChI=1S/C41H39N2.HI/c1-40(2)36(42(5)34-24-20-30-16-10-12-18-32(30)38(34)40)26-22-29(28-14-8-7-9-15-28)23-27-37-41(3,4)39-33-19-13-11-17-31(33)21-25-35(39)43(37)6;/h7-27H,1-6H3;1H/q+1;/p-1 |
InChI Key |
WMNMGPQHLZMVEO-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C(=C/C=C/4\C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)/C7=CC=CC=C7)C.[I-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC(=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C7=CC=CC=C7)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
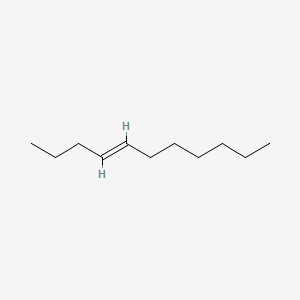

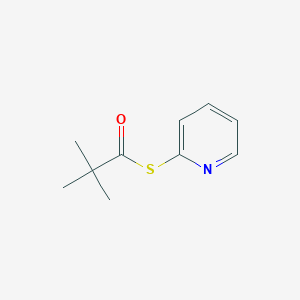
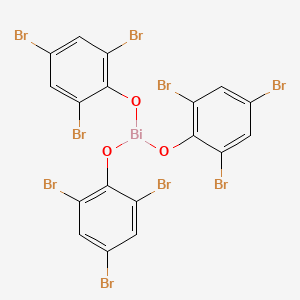
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
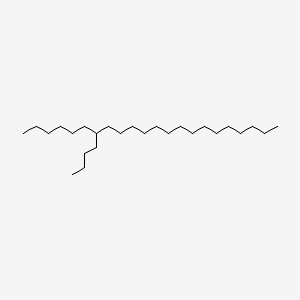
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
